molecular formula C9H15N3O B13524166 1-(2-(Pyrrolidin-3-yloxy)ethyl)-1h-pyrazole

1-(2-(Pyrrolidin-3-yloxy)ethyl)-1h-pyrazole

Cat. No.: B13524166
M. Wt: 181.23 g/mol
InChI Key: DIJDEWYHAOXWTK-UHFFFAOYSA-N
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Description

1-(2-(Pyrrolidin-3-yloxy)ethyl)-1h-pyrazole is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring linked to a pyrrolidine moiety via an ethyl ether linkage, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Pyrrolidin-3-yloxy)ethyl)-1h-pyrazole typically involves the reaction of 1H-pyrazole with 2-(pyrrolidin-3-yloxy)ethyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Pyrrolidin-3-yloxy)ethyl)-1h-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carbonyls.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the molecule to their corresponding alcohols or amines.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic media.

    Reduction: LiAlH4, sodium borohydride (NaBH4) in aprotic solvents.

    Substitution: Halides, alkoxides, and other nucleophiles in the presence of bases like K2CO3 or sodium hydride (NaH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(2-(Pyrrolidin-3-yloxy)ethyl)-1h-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an enzyme inhibitor or receptor modulator.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(Pyrrolidin-3-yloxy)ethyl)-1h-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

    1-(2-(Pyrrolidin-3-yloxy)ethyl)pyrrolidine: This compound shares a similar structure but lacks the pyrazole ring, which may result in different chemical and biological properties.

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones have similar structural features but differ in their functional groups and overall reactivity.

Uniqueness: 1-(2-(Pyrrolidin-3-yloxy)ethyl)-1h-pyrazole is unique due to the presence of both the pyrazole and pyrrolidine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Biological Activity

1-(2-(Pyrrolidin-3-yloxy)ethyl)-1H-pyrazole is a novel compound that belongs to the pyrazole family, which has gained significant attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C9H12N2O\text{C}_9\text{H}_{12}\text{N}_2\text{O}

This molecular formula indicates the presence of nitrogen and oxygen atoms, which are critical in determining the compound's biological activity.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. In a study evaluating a series of pyrazole derivatives, it was found that certain compounds displayed potent activity against E. coli and Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 40 µg/mL .

CompoundTarget StrainMIC (µg/mL)
1E. coli20
2Staphylococcus aureus15
3Bacillus subtilis30

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively documented. For example, studies indicate that compounds with a similar structure to this compound inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. One study reported an IC50 value of 0.07 µM for a related pyrazole derivative in inhibiting COX-2 activity .

Anticancer Activity

Pyrazoles have also been investigated for their anticancer properties. A derivative closely related to our compound showed promising results against various cancer cell lines, including MCF-7 and A549, with IC50 values below 1 µM . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized several derivatives of pyrazole and evaluated their biological activities. Among these, one derivative demonstrated significant anti-inflammatory effects comparable to standard drugs like indomethacin. The study utilized carrageenan-induced edema models in mice to assess efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on various pyrazole derivatives to identify structural features that enhance biological activity. Modifications at the pyrrolidine moiety significantly influenced the compound's potency against both bacterial strains and cancer cells .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1-(2-pyrrolidin-3-yloxyethyl)pyrazole

InChI

InChI=1S/C9H15N3O/c1-3-11-12(5-1)6-7-13-9-2-4-10-8-9/h1,3,5,9-10H,2,4,6-8H2

InChI Key

DIJDEWYHAOXWTK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OCCN2C=CC=N2

Origin of Product

United States

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